molecular formula C10H14N2O6 B12791732 3'-Hydroxymethyl Ara U CAS No. 130351-54-1

3'-Hydroxymethyl Ara U

Cat. No.: B12791732
CAS No.: 130351-54-1
M. Wt: 258.23 g/mol
InChI Key: CCLQDVIPKKSCHR-MTSNSDSCSA-N
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Description

3’-Hydroxymethyl Ara U, also known as 3’-Hydroxymethyl Arabinofuranosyluracil, is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to cytarabine, a well-known chemotherapy agent, and shares similar properties and applications. The unique structure of 3’-Hydroxymethyl Ara U allows it to interact with various biological pathways, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxymethyl Ara U typically involves the hydroxymethylation of arabinofuranosyluracil. One common method is the radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon . This process can be catalyzed by photocatalysis and a phosphine additive, which facilitates the coupling of alkyl iodide building blocks with formaldehyde.

Industrial Production Methods: Industrial production of 3’-Hydroxymethyl Ara U may involve large-scale hydroxymethylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxymethyl Ara U undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of substituted arabinofuranosyluracil derivatives.

Scientific Research Applications

3’-Hydroxymethyl Ara U has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Hydroxymethyl Ara U involves its incorporation into DNA and RNA, where it interferes with nucleic acid synthesis. This disruption can inhibit the replication of rapidly dividing cells, such as cancer cells and viruses. The compound is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into DNA and RNA .

Comparison with Similar Compounds

3’-Hydroxymethyl Ara U is similar to other nucleoside analogs, such as:

Uniqueness: 3’-Hydroxymethyl Ara U stands out due to its specific hydroxymethyl modification, which can influence its pharmacokinetics and biological activity. This modification may enhance its incorporation into nucleic acids and its overall efficacy in certain applications.

Properties

CAS No.

130351-54-1

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

IUPAC Name

1-[(2R,3S,4S,5S)-3-hydroxy-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c13-3-5-6(4-14)18-9(8(5)16)12-2-1-7(15)11-10(12)17/h1-2,5-6,8-9,13-14,16H,3-4H2,(H,11,15,17)/t5-,6-,8+,9-/m1/s1

InChI Key

CCLQDVIPKKSCHR-MTSNSDSCSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)CO)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)CO)O

Origin of Product

United States

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